デヒドロリューコジン

概要

説明

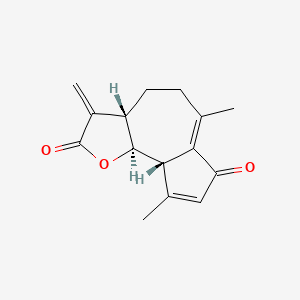

Dehydroleucodin is a guaiane-type sesquiterpene lactone isolated from the plant Artemisia douglasiana . This compound is known for its unique structural features, including a fused-ring system containing a seven-membered ring, a fused planar cyclopentenone ring, and a five-membered lactone ring . Dehydroleucodin has been studied for its various biological activities, including its effects on gastrointestinal transit and its potential therapeutic applications .

科学的研究の応用

Dehydroleucodin has a wide range of scientific research applications:

作用機序

Target of Action

Dehydroleucodine primarily targets the α2-adrenergic receptor and PPARγ , a transcription factor known to play a pivotal role during adipogenesis . It also interacts with HMOX1 , HSPA1A , and NFkB1 .

Mode of Action

The mode of action of Dehydroleucodine involves a nucleophilic attack by endogenous nucleophiles, such as a thiol in the cysteine residue of the protein, leading to the formation of covalent adducts . It also interacts with its targets, leading to changes in their activity. For example, it downregulates the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα .

Biochemical Pathways

Dehydroleucodine affects several biochemical pathways. It inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content by dramatically downregulating the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα . It also upregulates heme oxygenase 1 (HMOX1) and the primary stress-inducible isoform of the heat shock 70 kDa protein 1 (HSPA1A), and downregulates NFkB1 transcription .

Pharmacokinetics

It is known that one of its derivatives is about 270 times more water-soluble than dehydroleucodine itself , which could potentially impact its bioavailability.

Result of Action

Dehydroleucodine has several molecular and cellular effects. It significantly inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content . It also shows anti-leukemic activity , inhibits the secretion of matrix metalloprotease-2 (MMP-2), a known protease involved in migration and invasion of B16 cells , and effectively neutralizes several bacterial species .

生化学分析

Biochemical Properties

Dehydroleucodine has been found to interact with various biomolecules. It prevents gastrointestinal damage in response to necrosis-inducing agents in a dose-dependent manner . The mechanisms of action of Dehydroleucodine are mainly related to its ability to stimulate mucus production and inhibit the release of pro-inflammatory mediators from mast cells .

Cellular Effects

Dehydroleucodine exhibits cytostatic and cytotoxic activities on various cell types. It significantly inhibits the differentiation of murine preadipocytes and decreases the accumulation of lipid content by downregulating adipogenic-specific transcriptional factors PPARγ and C-EBPα . In human cerebral astrocytoma D384 cell line, Dehydroleucodine has shown cytostatic and cytotoxic activities .

Molecular Mechanism

Dehydroleucodine exerts its effects at the molecular level through various mechanisms. It inhibits the differentiation of murine preadipocytes by downregulating the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα . It also inhibits the secretion of matrix metalloprotease-2 (MMP-2), a protease involved in cell migration and invasion .

Temporal Effects in Laboratory Settings

The effects of Dehydroleucodine have been observed over time in laboratory settings. It has been shown to prevent gastroduodenal damage induced by necrosis-inducing agents such as absolute ethanol

Dosage Effects in Animal Models

The effects of Dehydroleucodine vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been shown to inhibit the differentiation of murine preadipocytes in a dose-dependent manner .

Metabolic Pathways

It has been shown to influence the expression of adipogenic-specific transcriptional factors PPARγ and C-EBPα, suggesting a role in lipid metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Dehydroleucodin can be synthesized through various chemical reactions involving the precursor compounds found in Artemisia douglasiana . The synthesis typically involves the extraction of the plant material followed by purification processes to isolate the compound. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the stability of the compound .

Industrial Production Methods: Industrial production of dehydroleucodin involves large-scale extraction and purification processes. The plant material is harvested and subjected to solvent extraction, followed by chromatographic techniques to isolate dehydroleucodin in its pure form . The process is optimized to maximize yield and purity while minimizing the use of hazardous chemicals.

化学反応の分析

Types of Reactions: Dehydroleucodin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of dehydroleucodin with altered biological activities . These derivatives are studied for their potential therapeutic applications.

類似化合物との比較

- Leucodine

- Xanthatin

- Parthenolide

- Costunolide

特性

IUPAC Name |

6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVIAFTENCNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957567 | |

| Record name | 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-07-9 | |

| Record name | DEHYDROACHILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。